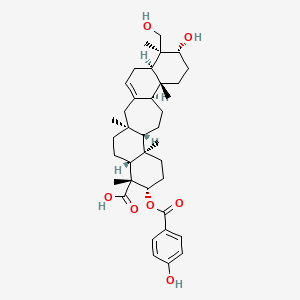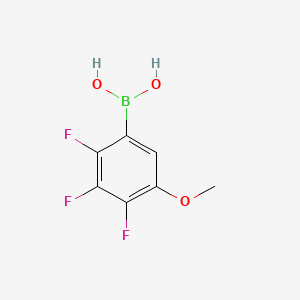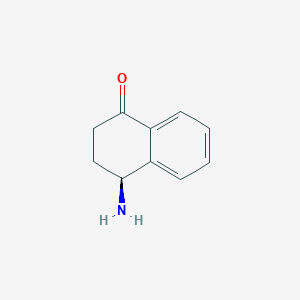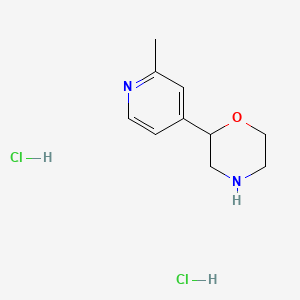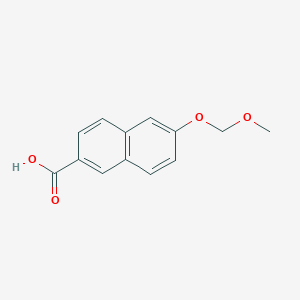
2-(Bromomethyl)-4,4,5,5-tetraphenyl-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Bromomethyl)-4,4,5,5-tetraphenyl-1,3,2-dioxaborolane: is an organoboron compound characterized by its unique structure, which includes a bromomethyl group attached to a dioxaborolane ring with four phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-4,4,5,5-tetraphenyl-1,3,2-dioxaborolane typically involves the bromination of a precursor compound. One common method is the reaction of tetraphenyl-1,3,2-dioxaborolane with bromomethyl reagents under controlled conditions. For instance, using N-bromosuccinimide as a brominating agent in the presence of a solvent like dichloromethane or acetone can yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This method ensures consistent quality and yield, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Bromomethyl)-4,4,5,5-tetraphenyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions:
N-bromosuccinimide (NBS): Used for bromination.
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Solvents: Dichloromethane, acetone, and acetonitrile are commonly used
Major Products:
Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives can be formed.
Coupled Products: Aryl or vinyl compounds resulting from Suzuki-Miyaura coupling.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-(Bromomethyl)-4,4,5,5-tetraphenyl-1,3,2-dioxaborolane is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions .
Biology and Medicine: While specific applications in biology and medicine are less common, the compound’s derivatives may be explored for potential biological activity and therapeutic uses.
Industry: In the industrial sector, this compound is valuable for the synthesis of advanced materials, including polymers and electronic materials, due to its ability to form stable carbon-boron bonds .
Wirkmechanismus
The mechanism of action of 2-(Bromomethyl)-4,4,5,5-tetraphenyl-1,3,2-dioxaborolane primarily involves its reactivity as a boron-containing compound. The bromomethyl group can undergo nucleophilic substitution, while the boron atom can participate in coupling reactions. These reactions are facilitated by the electron-withdrawing nature of the phenyl groups, which stabilize the intermediate species formed during the reactions .
Vergleich Mit ähnlichen Verbindungen
2-(Bromomethyl)-1,3-dioxolane: Another bromomethyl compound with a dioxolane ring.
Ethyl 2-(bromomethyl)acrylate: A bromomethyl compound with an acrylate group.
Uniqueness: 2-(Bromomethyl)-4,4,5,5-tetraphenyl-1,3,2-dioxaborolane is unique due to its tetraphenyl-substituted dioxaborolane ring, which imparts distinct reactivity and stability compared to other bromomethyl compounds. This makes it particularly useful in specific synthetic applications and materials science .
Eigenschaften
Molekularformel |
C27H22BBrO2 |
|---|---|
Molekulargewicht |
469.2 g/mol |
IUPAC-Name |
2-(bromomethyl)-4,4,5,5-tetraphenyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C27H22BBrO2/c29-21-28-30-26(22-13-5-1-6-14-22,23-15-7-2-8-16-23)27(31-28,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-20H,21H2 |
InChI-Schlüssel |
KQRFVWJLVWIAQN-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


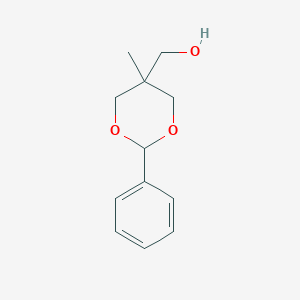
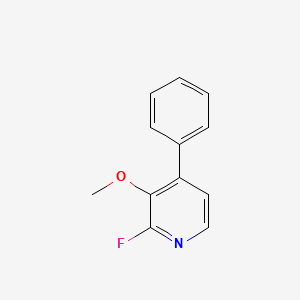
![(1S)-2'-(1-Piperidinylcarbonyl)[1,1'-binaphthalene]-2-carboxylic acid](/img/structure/B14025055.png)
![di(methyl-d3)-[2-(methylamino)ethyl]amine HCl](/img/structure/B14025056.png)
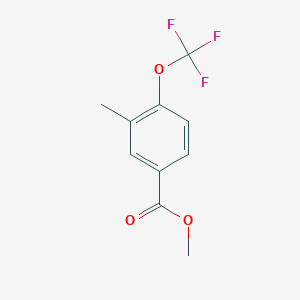
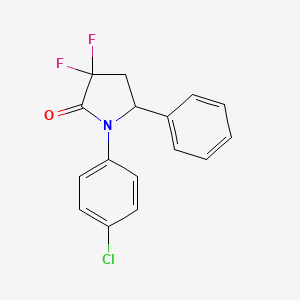

![(1R,5R)-1-benzyl 3-tert-butyl 3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate](/img/structure/B14025072.png)
